TRFS-green

描述

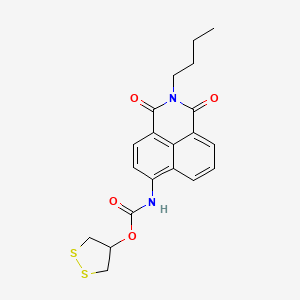

TRFS-green is a highly selective fluorescent probe designed for the specific imaging of thioredoxin reductase in living cells. This compound exhibits maximum absorbance at approximately 373 nanometers and, upon activation by thioredoxin reductase, shifts to around 440 nanometers . This compound is particularly noted for its ability to image selenoprotein thioredoxin reductase, making it a valuable tool in redox biology research .

准备方法

合成路线和反应条件: TRFS-green 的合成涉及掺入二硫键,该二硫键被硫氧还蛋白还原酶裂解,导致掩蔽的萘酰亚胺荧光团释放 。具体的合成路线和反应条件是专有的,通常涉及有机合成的多个步骤,包括官能团的保护和脱保护、偶联反应以及纯化过程。

工业生产方法: this compound 的工业生产可能遵循类似的合成路线,但规模更大,并针对产量和纯度进行了优化。 这将涉及使用自动化合成设备、大型反应器以及高级纯化技术,如高效液相色谱 .

化学反应分析

反应类型: TRFS-green 经历几种类型的化学反应,主要由硫氧还蛋白还原酶介导。这些包括:

常用试剂和条件:

硫氧还蛋白还原酶: 与 this compound 相互作用的主要酶。

还原剂: 三(2-羧乙基)膦等化合物可用于增强还原过程.

主要产物:

萘酰亚胺荧光团: 二硫键断裂和随后的环化后形成的主要产物.

科学研究应用

Imaging TrxR Activity

TRFS-green has been widely utilized for imaging TrxR activity in living cells. It has demonstrated high selectivity and sensitivity, allowing researchers to visualize changes in TrxR levels under various physiological and pathological conditions. For instance:

- Cancer Research : this compound has been employed to study the role of TrxR in cancer cell survival and proliferation, revealing potential therapeutic targets .

- Oxidative Stress Studies : The probe has been used to investigate oxidative stress responses in cells, providing insights into cellular defense mechanisms .

Drug Discovery

This compound serves as a platform for screening potential TrxR inhibitors, which could lead to novel therapeutic agents for diseases where redox balance is disrupted. Inhibition studies using this compound have identified compounds that effectively reduce TrxR activity, paving the way for further drug development .

Understanding Redox Signaling

By monitoring TrxR activity with this compound, researchers can dissect redox signaling pathways involved in various biological processes such as apoptosis, autophagy, and cell cycle regulation . This understanding is crucial for elucidating the mechanisms underlying diseases linked to oxidative stress.

Comparative Analysis with Other Probes

To illustrate the performance of this compound relative to other fluorescent probes targeting TrxR, a comparison table is provided below:

| Probe Name | Emission Wavelength | Selectivity | Response Time | Application Areas |

|---|---|---|---|---|

| This compound | 538 nm | Moderate | Slow (~2-4h) | Cancer research, oxidative stress |

| TRFS-red | 615 nm | High | Faster (~1h) | Enhanced imaging depth |

| Fast-TRFS | 460 nm | Moderate | Very fast | Rapid screening assays |

Imaging in Living Cells

In one notable study, this compound was used to visualize TrxR activity in HeLa cells treated with various inhibitors. The fluorescence intensity correlated with the degree of inhibition, demonstrating its utility in real-time monitoring of enzyme activity .

Screening for Inhibitors

Another study utilized this compound to screen a library of compounds for potential TrxR inhibitors. The results identified several candidates that significantly reduced fluorescence intensity, indicating effective inhibition of TrxR .

作用机制

TRFS-green 的作用机制涉及其被硫氧还蛋白还原酶激活。与硫氧还蛋白还原酶相互作用后,this compound 中的二硫键被裂解,导致萘酰亚胺荧光团释放。 这会导致绿色荧光开-关变化,从而可以可视化活细胞中硫氧还蛋白还原酶的活性 。 This compound 的分子靶标是硫氧还蛋白还原酶,所涉及的途径是氧化还原调节途径 .

相似化合物的比较

TRFS-green 在其对硫氧还蛋白还原酶的高选择性和特异性方面是独一无二的。 与 TRFS 系列中的其他荧光探针相比,this compound 具有更慢的响应速度,但提供独特的绿色荧光,使其适合特定成像应用 。类似的化合物包括:

TRFS-red: TRFS 系列中的另一个探针,发射红色荧光,并具有更快的响应速度.

Fast-TRFS: 与 this compound 相比,该探针具有明显更快的响应速度和更高的荧光增量.

生物活性

TRFS-green is a fluorescent probe specifically designed to monitor the activity of thioredoxin reductase (TrxR), an enzyme involved in redox signaling and antioxidant defense mechanisms in biological systems. This compound employs a unique mechanism that allows it to exhibit fluorescence upon interaction with TrxR, thereby providing insights into the enzyme's activity in various cellular contexts.

This compound operates through a two-step mechanism:

- Disulfide Cleavage : The probe contains a 1,2-dithiolane scaffold that undergoes cleavage of its disulfide bond when exposed to TrxR. This reaction converts this compound into an intermediate compound.

- Fluorophore Liberation : Following disulfide cleavage, an intramolecular cyclization occurs, resulting in the release of a naphthalimide fluorophore that emits green fluorescence .

This mechanism allows this compound to serve as a selective indicator for TrxR activity, differentiating it from other related enzymes and biological reducing agents.

Selectivity and Sensitivity

Research indicates that this compound demonstrates high selectivity toward TrxR compared to other thiol-containing molecules. In vitro studies have shown that the fluorescence signal correlates well with endogenous TrxR activity across various cell types . The probe's sensitivity is further highlighted by its ability to detect changes in TrxR activity in response to specific inhibitors, such as 2,4-dinitrochlorobenzene, which significantly diminishes the fluorescence signal .

Case Study 1: Imaging TrxR Activity in Living Cells

In a study involving live cell imaging, this compound was utilized to visualize TrxR activity within different cellular environments. The fluorescence intensity was monitored over time, revealing that maximal fluorescence was achieved after approximately two hours of incubation with the probe. This slow response rate was attributed to the cyclization step required for fluorophore release .

Case Study 2: Comparative Analysis with Other Probes

A comparative study assessed this compound's performance against other fluorescent probes targeting TrxR. While this compound exhibited moderate increases in fluorescence, it was found to be less effective than newer probes like Fast-TRFS, which demonstrated faster response times and greater sensitivity in detecting TrxR activity .

Concentration Effects

A detailed examination of this compound's concentration effects revealed that varying concentrations influence its reduction by E. coli Trx system. In experiments where concentrations ranged from 1 μM to 10 μM, fluorescence intensity was measured at intervals, showing a clear correlation between concentration and signal strength .

Table 1: Comparison of this compound with Other Probes

| Probe Name | Selectivity | Response Time | Fluorescence Increase | Application |

|---|---|---|---|---|

| This compound | High | Slow (~2h) | Moderate | Live cell imaging |

| Fast-TRFS | Very High | Fast | High | High-throughput screening |

| TRFS-red | Moderate | Moderate | Moderate | Redox signaling studies |

Table 2: Effects of Concentration on Fluorescence Intensity

| Concentration (μM) | Fluorescence Intensity (arbitrary units) |

|---|---|

| 1 | 150 |

| 5 | 300 |

| 10 | 500 |

属性

IUPAC Name |

dithiolan-4-yl N-(2-butyl-1,3-dioxobenzo[de]isoquinolin-6-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S2/c1-2-3-9-22-18(23)14-6-4-5-13-16(8-7-15(17(13)14)19(22)24)21-20(25)26-12-10-27-28-11-12/h4-8,12H,2-3,9-11H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUAYCZWBPDUZKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C3C(=C(C=C2)NC(=O)OC4CSSC4)C=CC=C3C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。